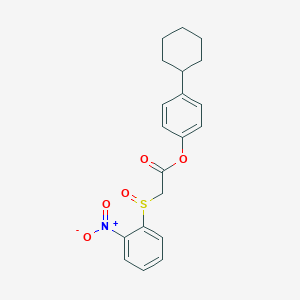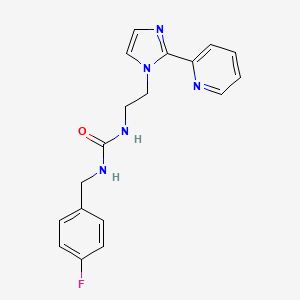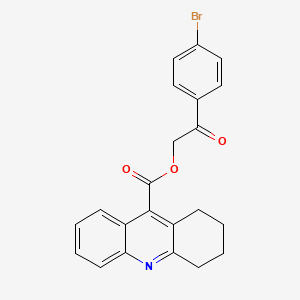
4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfinyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrophilic Additions to Alkenes
Research on the rates of addition of arylsulphenyl bromides to cyclohexene, which might be chemically analogous to reactions involving "4-Cyclohexylphenyl 2-((2-nitrophenyl)sulfinyl)acetate," indicates a focus on understanding substituent effects on reaction rates in electrophilic additions. The constancy in the ratio of the rates of addition of sulphenyl bromides to those of the corresponding chlorides suggests specific mechanistic pathways that are rate-limiting (Brown & Hogg, 1968).
Allylic Amination of Unactivated Olefins
The catalytic allylic amination of unactivated olefins by nitroarenes, facilitated by transition metal complexes, introduces a method for C−H functionalization. This process highlights the potential for using specific nitroarene compounds in catalytic reactions to achieve selective amination, suggesting applications in synthesis and modification of organic compounds (Ragaini et al., 1999).
Lewis-Base-Catalyzed Annulations
The versatility of 2-nitroallylic acetates in Lewis-base-catalyzed annulation reactions with electron-deficient alkenes to produce cyclopentenes and spirocyclopenteneoxindoles demonstrates the synthetic utility of nitroallylic compounds. This research points to methods for constructing complex organic structures from simpler precursors, potentially relevant to the manipulation and application of "this compound" (Chen et al., 2014).
Hydrolysis and Carbonic Anhydrase Activity
Studies on the hydrolysis of nitrophenyl esters catalyzed by carbonic anhydrase highlight the enzyme's specificity and the influence of nitro group positioning and acyl residue size on catalytic rates. This suggests the potential enzymatic reactivity and interaction of similar compounds in biological systems (Thorslund & Lindskog, 1967).
Chemical Modification and Metal Ion Uptake
The modification of polymeric resins with cyclohexene oxide or sulphide for the creation of novel chelating resins, which show high selectivity towards copper(II) ions, illustrates the application of chemical modification in enhancing material properties for specific ion uptake. This could inform the functionalization or application of "this compound" in similar contexts (Trochimczuk et al., 2001).
Propiedades
IUPAC Name |
(4-cyclohexylphenyl) 2-(2-nitrophenyl)sulfinylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c22-20(14-27(25)19-9-5-4-8-18(19)21(23)24)26-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBNTRHNYJDTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)CS(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methoxyphenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2748319.png)


![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2748324.png)

![5-((3,4-dimethoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748326.png)
![2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748327.png)

![1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2748330.png)
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2748331.png)
![2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2748332.png)

![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2748335.png)
